N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H21NO5S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Furan derivatives have been known to act on various targets or receptors in the body like they act as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Mode of Action
Furan derivatives generally interact with their targets to show their potentiality to treat the disease or disorder .
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways due to their broad scope in remedying various dispositions in clinical medicines .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known for their high therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Action Environment
The synthesis of furan derivatives and their reactions offer enormous scope in the field of medicinal chemistry .
Biological Activity
N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and antiviral research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various studies and relevant literature.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a furan ring, a hydroxyl group, and a sulfonamide moiety, which are essential for its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this compound. For instance:
- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these cell lines ranged from 0.02 to 0.08 μmol/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell Line | IC50 (μmol/mL) | Comparison Drug | IC50 (μmol/mL) |
---|---|---|---|
A-549 | 0.02 | Doxorubicin | 0.04 |
MCF7 | 0.06 | Doxorubicin | 0.06 |
HCT116 | 0.08 | Doxorubicin | 0.04 |
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence that compounds similar to this compound exhibit antiviral properties:
- Mechanism of Action : The antiviral activity is hypothesized to be mediated through the modulation of intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication. Studies have shown that certain derivatives can increase A3G levels in HepG2 cells, leading to reduced replication of Hepatitis B virus (HBV) .
Case Studies
-
Case Study on Anticancer Effects :
- A study evaluated the effects of this compound on A-549 cells. The compound was administered in varying concentrations over a period of six days, with cell viability assessed using an MTT assay. Results indicated significant cytotoxicity at concentrations above 0.02 μmol/mL.
- Case Study on Antiviral Effects :
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-11-8-15(21-3)16(9-12(11)2)23(19,20)17-6-4-14(18)13-5-7-22-10-13/h5,7-10,14,17-18H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDZGGRYDOQXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=COC=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.